molecular formula C10H7N3OS B1478490 2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol CAS No. 2097945-79-2

2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol

Cat. No.: B1478490
CAS No.: 2097945-79-2
M. Wt: 217.25 g/mol
InChI Key: XKMYCAFQXZRKTK-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol is a useful research compound. Its molecular formula is C10H7N3OS and its molecular weight is 217.25 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2) and cyclin A2, leading to the inhibition of these enzymes . This interaction is crucial as CDK2 is involved in cell cycle regulation, and its inhibition can result in the suppression of cell proliferation. The compound’s ability to bind to the active site of CDK2 and form hydrogen bonds with key amino acids such as Leu83 underscores its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various cell types have been extensively studied. It has demonstrated cytotoxic activity against multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The compound induces apoptosis in these cells, which is evident from the significant alteration in cell cycle progression and the induction of apoptotic markers . Additionally, it affects cell signaling pathways by inhibiting CDK2, leading to the disruption of cell cycle progression and ultimately cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of key substrates required for cell cycle progression . This inhibition leads to cell cycle arrest at the G1 phase, thereby preventing cells from entering the S phase and proliferating . The binding interactions involve hydrogen bonds with amino acids in the active site, which stabilize the compound-enzyme complex and enhance its inhibitory potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, which could potentially reduce its efficacy . Long-term studies have shown that the compound continues to exert cytotoxic effects on cancer cells, with sustained inhibition of CDK2 activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes that facilitate the compound’s excretion from the body . The metabolic flux and levels of metabolites can be influenced by the presence of other drugs or dietary factors .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues . The compound’s distribution is also affected by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its therapeutic potential .

Properties

IUPAC Name

2-thiophen-3-yl-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3OS/c14-10-9-5-8(7-1-4-15-6-7)12-13(9)3-2-11-10/h1-6H,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMYCAFQXZRKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN3C=CNC(=O)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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